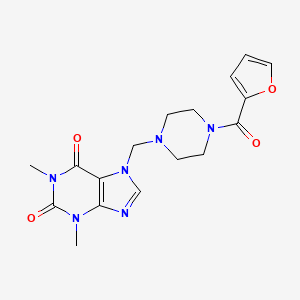
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a derivative of D-glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is primarily used in proteomics research and has a molecular formula of C19H30O10 with a molecular weight of 418.44 . It is known for its solubility in dichloromethane, ethyl acetate, and methanol, and has a melting point of 74-76°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
化学反応の分析
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Drug Development: Investigated for its potential in developing treatments for inflammatory disorders such as arthritis and rheumatism.
Biochemical Studies: Utilized in studies involving carbohydrate metabolism and enzyme interactions.
作用機序
The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.
類似化合物との比較
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be compared with other similar compounds such as:
Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Uniqueness
The uniqueness of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain biochemical and pharmaceutical applications.
特性
分子式 |
C19H30O10 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1 |
InChIキー |
AUBWOCDKQXZRRC-AFTPGIKHSA-N |
異性体SMILES |
CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC |
正規SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


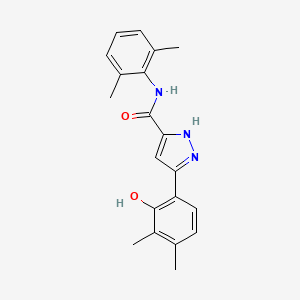
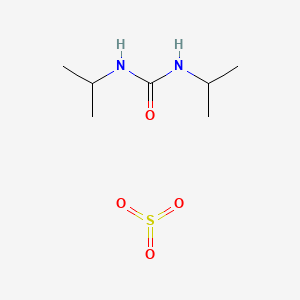
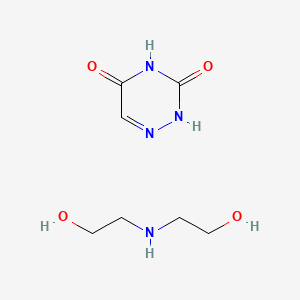
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100123.png)

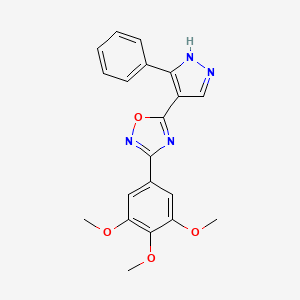
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100140.png)
![3-(2-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100141.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100160.png)
![(2S,3R,4S,5S,6R)-2-[(4,8-dihydroxy-1-naphthyl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B14100168.png)
![2-[3-(Dimethylamino)propyl]-6-methoxy-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100170.png)
![8-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14100175.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14100178.png)
